Enhanced Lipophilicity (XLogP) Relative to the Parent and 3-Methyl Analogs
The 3-ethyl substituent confers a computed XLogP of 2.7 [1], which is 0.4 log units higher than the 3‑methyl analog (XLogP 2.3) [2] and approximately 0.9 log units higher than the unsubstituted parent imidazo[1,5-a]pyridine-1-carbonitrile (estimated XLogP ~1.8) [3]. This difference suggests a measurable increase in membrane permeability potential, which can be critical for crossing biological barriers such as the blood‑brain barrier or bacterial cell membranes.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.7 |
| Comparator Or Baseline | 3-Methylimidazo[1,5-a]pyridine-1-carbonitrile: 2.3; Imidazo[1,5-a]pyridine-1-carbonitrile: ~1.8 |
| Quantified Difference | +0.4 log units vs 3‑methyl; +0.9 log units vs parent |
| Conditions | Computed by PubChem XLogP3 3.0 algorithm |
Why This Matters
For CNS or intracellular target projects, a higher intrinsic logP may reduce the need for additional lipophilic substitution, preserving ligand efficiency.
- [1] PubChem. (2026). Compound Summary for CID 28752121, 3-Ethylimidazo[1,5-a]pyridine-1-carbonitrile. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Compound Summary for CID 28752120, 3-Methylimidazo[1,5-a]pyridine-1-carbonitrile. National Center for Biotechnology Information. View Source
- [3] Estimated from PubChem data for CID 119448-88-3, Imidazo[1,5-a]pyridine-1-carbonitrile (CAS 119448-88-3). View Source
